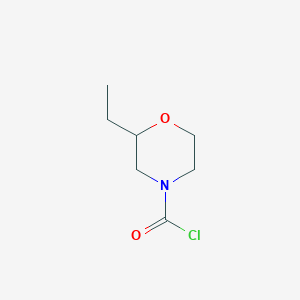
2-Ethylmorpholine-4-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylmorpholine-4-carbonyl chloride is a chemical compound with the molecular formula C7H12ClNO2. It is an important intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. This compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylmorpholine-4-carbonyl chloride typically involves the reaction of 2-ethylmorpholine with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic and reactive gas. The general reaction scheme is as follows:
2-Ethylmorpholine+Phosgene→2-Ethylmorpholine-4-carbonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors equipped with safety measures to handle phosgene. The reaction is typically conducted in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
2-Ethylmorpholine-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-ethylmorpholine and hydrochloric acid.
Reduction: It can be reduced to 2-ethylmorpholine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide (NaOH) are used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a common reducing agent.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
2-Ethylmorpholine: Formed from hydrolysis or reduction reactions.
科学的研究の応用
2-Ethylmorpholine-4-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.
Biology: It is employed in the modification of biomolecules, such as peptides and proteins, to introduce functional groups for further study.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 2-Ethylmorpholine-4-carbonyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
類似化合物との比較
Similar Compounds
Morpholine-4-carbonyl chloride: Lacks the ethyl group at the 2-position.
2-Methylmorpholine-4-carbonyl chloride: Contains a methyl group instead of an ethyl group at the 2-position.
2-Phenylmorpholine-4-carbonyl chloride: Contains a phenyl group at the 2-position.
Uniqueness
2-Ethylmorpholine-4-carbonyl chloride is unique due to the presence of the ethyl group at the 2-position, which can influence its reactivity and the properties of the resulting products. This structural feature can lead to differences in steric and electronic effects compared to its analogs, making it a valuable compound in specific synthetic applications.
特性
分子式 |
C7H12ClNO2 |
|---|---|
分子量 |
177.63 g/mol |
IUPAC名 |
2-ethylmorpholine-4-carbonyl chloride |
InChI |
InChI=1S/C7H12ClNO2/c1-2-6-5-9(7(8)10)3-4-11-6/h6H,2-5H2,1H3 |
InChIキー |
BYRFQWOFJQRAOO-UHFFFAOYSA-N |
正規SMILES |
CCC1CN(CCO1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13073181.png)
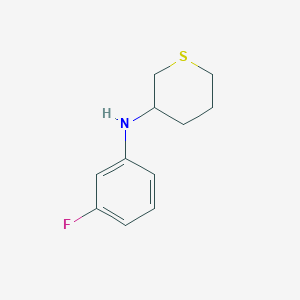
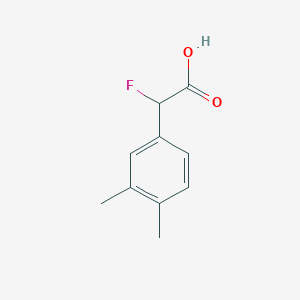
![3-Bromo-2-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073216.png)
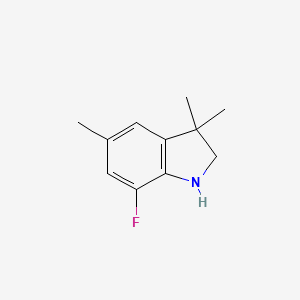

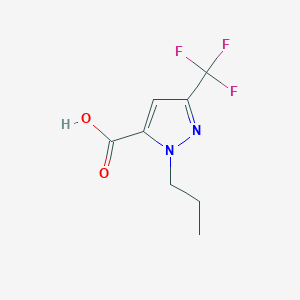
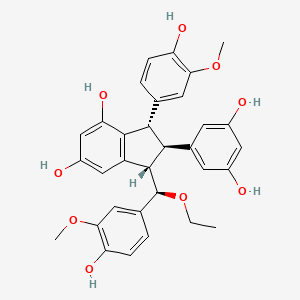

![4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzene-1-sulfonamide](/img/structure/B13073250.png)

![2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine](/img/structure/B13073253.png)
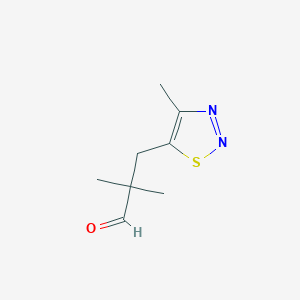
![(3E)-2-(Morpholin-4-YL)-3-[(3-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde](/img/structure/B13073258.png)
